

Benchmarking engineered strains for industrial cis,cis-muconate production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis,cis*-Muconate

Cat. No.: B1241781

[Get Quote](#)

A comprehensive guide to the microbial production of *cis,cis*-muconic acid (CCM), a valuable platform chemical for the synthesis of polymers like nylon and PET, is presented below. This document benchmarks the performance of various engineered microbial strains, offering a comparative analysis of their production capabilities. Detailed experimental protocols and visual diagrams of the biosynthetic pathways and experimental workflows are provided to support researchers in this field.

Performance Benchmarking of Engineered Strains

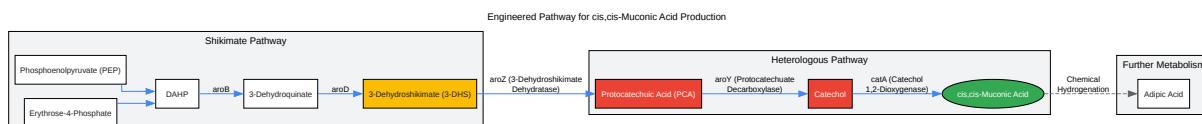
The industrial-scale production of *cis,cis*-muconic acid has been a significant goal in metabolic engineering. Various microbial chassis, including *Escherichia coli*, *Saccharomyces cerevisiae*, *Corynebacterium glutamicum*, and *Pseudomonas putida*, have been engineered to synthesize CCM from renewable feedstocks.^{[1][2]} The primary strategies involve engineering the shikimate pathway or leveraging aromatic catabolism pathways.^{[1][2]}

A summary of the performance of several key engineered strains is presented in the table below.

Host Organism	Strain	Key Genetic Modifications	Carbon Source	Titer (g/L)	Yield (g/g or mol/mol)	Productivity (g/L/h)	Reference
Corynebacterium glutamicum	Recombinant Strain	Disruption of three major degradation pathways, reconstruction of the shikimate pathway.	Glucose	88.2	0.30 mol/mol	Not Reported	[3]
Escherichia coli	WNL/pWN2.248	Expression of aroZ (3-dehydroshikimate dehydratase), aroY (protocatechuate decarboxylase), and catA (catechol 1,2-dioxygenase).	Glucose	59.2	Not Reported	Not Reported	[1]

Escherichia coli	AB2834 Derivative	<p>Heterologous expression of aroZ, aroY, and catA as an operon.</p>	Glucose	64.5	0.39 g/g	Not Reported	[1]
Saccharomyces cerevisiae	ST10209	<p>Rewiring of the shikimate pathway and enhanced phosphoenolpyruvate (PEP) supply.</p>	Glucose	22.5	0.1 g/g	0.21	[4]
Saccharomyces cerevisiae	Engineered Strain	<p>Reintroduction of PDC5 gene and overexpression of QDR3 genes.</p>	Glucose and Xylose	9.3 (with ISPR)	Not Reported	0.100 (with ISPR)	[5] [6]
Pseudomonas putida	KT2440-CJ184	<p>Genome-integrate d expression of aroY (PCA decarboxylase)</p>	p-coumarate	>15	Not Reported	95.46 mg/g cells/h	[7]

with co-expression of EcdB and EcdD.


Pseudomonas putida	KT2440 Derivative	Genome-integrated expression of PCA decarboxylase and associate d proteins.	Glucose	4.92	0.077 mol/mol	Not Reported	[7]
--------------------	-------------------	---	---------	------	---------------	--------------	-----

Klebsiella pneumoniae	Engineered Strain	Overexpression of native catA and deletion of catB (muconate cycloisomerase).	Not Specified	2.1	Not Reported	Not Reported	[8]
-----------------------	-------------------	---	---------------	-----	--------------	--------------	-----

Metabolic Pathways for **cis,cis**-Muconate Production

The de novo biosynthesis of *cis,cis*-muconic acid in engineered microbes is primarily achieved by diverting intermediates from the common aromatic amino acid biosynthesis pathway, also known as the shikimate pathway.^[9] The general strategy involves the expression of a three-step heterologous pathway.^[9]

The process starts with 3-dehydroshikimate (3-DHS), an intermediate of the shikimate pathway.
[9] This intermediate is then converted to protocatechuic acid (PCA) by the enzyme 3-dehydroshikimate dehydratase.[9] Subsequently, PCA is decarboxylated to catechol by protocatechuate decarboxylase.[9] Finally, catechol is converted to cis,cis-muconic acid by catechol 1,2-dioxygenase.[9]

[Click to download full resolution via product page](#)

Caption: Engineered metabolic pathway for cis,cis-muconic acid production from glucose.

Experimental Protocols

Strain Cultivation and Fermentation

This protocol is a generalized procedure based on fed-batch fermentation processes described for high-titer production of cis,cis-muconic acid.[1][4]

a. Media Preparation:

- Seed Culture Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone. Autoclave for 20 minutes at 121°C.
- Batch Fermentation Medium (per liter): 20 g glucose, 5 g $(\text{NH}_4)_2\text{SO}_4$, 3 g KH_2PO_4 , 1 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 0.5 g yeast extract, and 1 mL trace metal solution. Autoclave and add filter-sterilized glucose.
- Feeding Medium (per liter): 500-700 g glucose, 10 g yeast extract, 20 g $(\text{NH}_4)_2\text{SO}_4$.

b. Inoculum Preparation:

- Inoculate a single colony of the engineered strain into a 50 mL falcon tube containing 10 mL of seed culture medium.
- Incubate at 30-37°C with shaking at 250 rpm for 12-16 hours.

- Use the seed culture to inoculate a shake flask containing 100 mL of batch fermentation medium to an initial OD₆₀₀ of 0.1.
- Incubate at 30-37°C with shaking at 250 rpm until the OD₆₀₀ reaches 4-6.

c. Fed-Batch Fermentation:

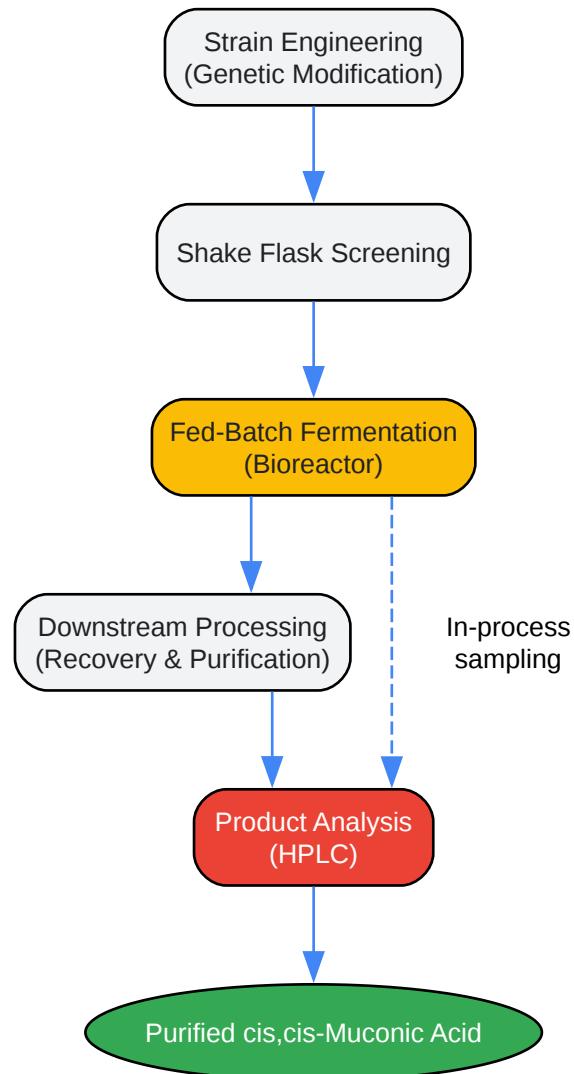
- Inoculate a 2 L bioreactor containing 1 L of batch fermentation medium with the prepared inoculum to an initial OD₆₀₀ of 0.2.
- Control the temperature at 30-37°C and the pH at 6.0-7.0 by automatic addition of NH₄OH or NaOH.
- Maintain the dissolved oxygen (DO) level at 20-30% of air saturation by cascading the agitation speed (300-800 rpm) and airflow rate (1-2 vvm).
- After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feeding medium.
- The feeding rate should be controlled to maintain a low glucose concentration in the fermenter (e.g., < 1 g/L).
- Collect samples periodically to measure cell density (OD₆₀₀), glucose concentration, and cis,cis-muconic acid titer.

Product Recovery and Purification

This protocol is a general method for the recovery of cis,cis-muconic acid from fermentation broth.[\[4\]](#)

- At the end of the fermentation, centrifuge the broth at 8,000 x g for 15 minutes to remove the cells.
- Acidify the supernatant to a pH of 2.0 using concentrated HCl.
- Cool the acidified supernatant to 4°C and incubate for 12-24 hours to allow for the precipitation of cis,cis-muconic acid.

- Collect the precipitate by centrifugation or filtration.
- Wash the crude product with acidified water (pH 2.0).
- For further purification, the crude product can be recrystallized from hot water or purified using column chromatography.


Analytical Methods

- Cell Density: Measured by spectrophotometry at 600 nm (OD₆₀₀).
- Glucose Concentration: Determined using a glucose analyzer or HPLC with a refractive index detector.
- *cis,cis*-Muconic Acid Quantification: Analyzed by High-Performance Liquid Chromatography (HPLC).
 - Column: A C18 reverse-phase column.
 - Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and methanol.
 - Detection: UV detector at 260 nm.
 - Quantification: Based on a standard curve prepared with pure *cis,cis*-muconic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and analysis of engineered strains for *cis,cis*-muconic acid production.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for cis,cis-muconic acid production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microbial Production of cis,cis-Muconic Acid | MDPI [mdpi.com]
- 3. Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrated yeast-based process for cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering and Process Intensification for Muconic Acid Production Using *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of *Klebsiella pneumoniae* for the production of cis,cis-muconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuiic Acid, from Renewable Feedstocks by *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking engineered strains for industrial cis,cis-muconate production]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1241781#benchmarking-engineered-strains-for-industrial-cis-cis-muconate-production\]](https://www.benchchem.com/product/b1241781#benchmarking-engineered-strains-for-industrial-cis-cis-muconate-production)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com